molecular formula C7H9Cl2N3S B159013 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine CAS No. 145783-15-9

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

Cat. No.: B159013
CAS No.: 145783-15-9
M. Wt: 238.14 g/mol
InChI Key: CJJLJBFJNXMANZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

This compound interacts with the P2Y12 receptor, preventing platelets from aggregating and forming clots . This interaction results in an anticoagulant effect, reducing the risk of heart attacks or strokes .

Biochemical Pathways

The compound affects the platelet activation pathway . By inhibiting the P2Y12 receptor, it prevents the activation of the G-protein inside the platelet, which is necessary for the release of granules that promote aggregation . The downstream effect is a reduction in platelet aggregation and clot formation .

Pharmacokinetics

As a pharmaceutical intermediate used in the preparation of ticagrelor , it can be inferred that its pharmacokinetic properties would be similar to Ticagrelor. Ticagrelor is rapidly absorbed and extensively distributed, metabolized primarily by the liver, and excreted via bile and urine .

Result of Action

The molecular effect of this compound is the inhibition of the P2Y12 receptor, leading to a decrease in platelet aggregation . On a cellular level, this results in a reduced ability for blood to clot, thereby decreasing the risk of thrombotic events such as heart attacks or strokes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other drugs or substances in the body can impact the compound’s efficacy through drug-drug interactions . .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of Ticagrelor , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis process.

Cellular Effects

The cellular effects of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine are not well-studied. As a precursor to Ticagrelor, it may indirectly influence cell function. Ticagrelor works by preventing platelets from aggregating and forming clots, which can lead to heart attacks or strokes .

Molecular Mechanism

As a precursor to Ticagrelor, it is likely involved in the synthesis of this drug . Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing them from aggregating and forming clots .

Metabolic Pathways

It is known to be a precursor to Ticagrelor , suggesting it may be involved in the metabolic pathways leading to the synthesis of this drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents used are cost-effective, and the reaction conditions are mild, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is this compound, which is further used as an intermediate in the synthesis of Ticagrelor .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(methylthio)pyrimidin-5-amine: Similar structure but with a methyl group instead of a propyl group.

    4,6-Dichloro-2-(ethylthio)pyrimidin-5-amine: Contains an ethyl group instead of a propyl group.

Uniqueness

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is unique due to its specific use as an intermediate in the synthesis of Ticagrelor, which is a crucial antiplatelet medication .

Properties

IUPAC Name

4,6-dichloro-2-propylsulfanylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJLJBFJNXMANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465838
Record name 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine
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Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145783-15-9
Record name 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
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Record name 4,6-Dichloro-2-(propylthio) pyrimidine-5-amine
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Record name 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine
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Record name 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
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Record name 4,6-DICHLORO-2-(PROPYLTHIO) PYRIMIDINE-5-AMINE
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Synthesis routes and methods I

Procedure details

A stirred solution of 4,6-dichloro-5-[(E)-2-(4-methylphenyl)diazenyl]-2-(propylsulfanyl)pyrimidine (Step (3), 1.1 kg) in 2-propanol (16.6 kg) was hydrogenated for 1 h at 40° C./3.2 bar over a platinum on carbon catalyst (0.81 kg, 50% w/w Pt/C). The hydrogen gas pressure was released and the reactor flushed with nitrogen. The reaction mixture was filtered. The collected solid was washed with 2-propanol (1.7 kg) and the combined filtrates were concentrated under reduced pressure. The residual oil was cooled to 20° C. and dissolved in ethyl acetate (5 kg) and water (5.51) was added. The pH of the stirred mixture was adjusted to pH 2 by the addition of 3M aqueous hydrochloric acid (800 ml). The phases were allowed to separate and the aqueous phase was discharged. Water (2.751) was added to the organic phase and the pH was adjusted to 2 by the addition of a small amount of 3M HCl (45 ml). The aqueous phase was separated and the organic phase concentrated under reduced pressure at 30-50° C., to give 4,6-dichloro-2-(propylsulfanyl)-5-pyrimidinamine as a reddish viscous oil containing ethyl acetate that was dissolved in ethanol (8.5 kg). Solvent (6.51 of ethanol/ethyl acetate) was then removed by distillation at reduced pressure. A further portion of ethanol (4.5 kg) leas added to the residue and the distillation repeated to remove 6.5 l of solvent. The ethanol solution of the product was used without further purification in the following step.
Quantity
16.6 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.81 kg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The Pt/C catalyst (33.3 g, 10% w/w) was added to a reaction vessel that had been purged with nitrogen and maintained under an atmosphere of nitrogen. The solution of 4,6-dichloro-5-[(E)-2-(4-methylphenyl)diazenyl]-2-(propylsulfanyl)pyrimidine (150 g, 430.1 mmol) in ethyl acetate (3000 ml) was added to the reaction vessel containing the catalyst and agitation was initiated. The inner temperature was adjusted to 20° C., the nitrogen atmosphere was evacuated, and the vessel was pressurized with 3 bar of hydrogen (hydrogen pressure of 3 bar was maintained throughout the reaction). The temperature was maintained at 20° C. for about 30 minutes and then it was increased to 40° C. and maintained for 150 minutes. When the reaction was complete (full conversion) the reaction solution was cooled to 20° C. and the catalyst filtered off under a nitrogen atmosphere. The catalyst was washed with ethyl acetate (300 ml) and the filtered wash-solution was combined with the filtered reaction solution. The ethyl acetate solution was concentrated to 5 ml (ethyl acetate)/g (amine) under vacuum at a maximum temperature of 40° C. The resulting solution was extracted twice with aqueous hydrochloric acid (about 3M; 700 ml and 375 ml) until a pH of 1.5-2 was obtained. The concentration of the ethyl acetate layer, under vacuum, yielded about 93 g of the 4,6-dichloro-2-(propylthio)pyrimidin-5-amine as a yellow oil.
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
33.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine in pharmaceutical chemistry?

A: this compound serves as a crucial building block in the synthesis of Ticagrelor [, ]. This compound undergoes a series of chemical transformations, including reduction, C-N cross-coupling, diazotization, nucleophilic substitution, and deprotection, ultimately leading to the formation of Ticagrelor.

Q2: Can you describe a method for synthesizing this compound?

A: A recently developed method utilizes readily available and inexpensive reagents to produce this compound []. This method involves reacting sodium dithionite with a specific compound (not disclosed in the abstract) in a mixed solvent of water and an organic solvent. This approach offers advantages such as mild reaction conditions, short reaction times, and high yields, making it suitable for industrial production.

Q3: What are the advantages of the novel synthesis method for Ticagrelor utilizing this compound as an intermediate?

A: The novel synthesis method, as described in [], boasts several advantages:

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